molecular formula C10H11N3O2 B2629446 N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide CAS No. 937604-34-7

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B2629446
CAS No.: 937604-34-7
M. Wt: 205.217
InChI Key: VFKAIHFMRWQFQS-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide” is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are crucial target products and key intermediates in the synthesis of various drugs and promising drug candidates . They display a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for the metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These procedures are efficiently applied in the preparation of important drugs and promising drug candidates . The synthesis involves several steps, including initial imine formation, iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions. The most efficient and widely applied modern methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aims to improve the ecological impact of the classical schemes .

Scientific Research Applications

Antituberculosis Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine carboxamides, which share a structural resemblance with N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide, exhibit significant antituberculosis activity. Specifically, certain derivatives have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These compounds have been recognized for their potential as new antitubercular agents due to their favorable safety and pharmacokinetic properties (Zhaoyang Wu et al., 2016; Linhu Li et al., 2020).

Chemical Synthesis and Structure Analysis

Another area of application involves the synthesis and structural analysis of imidazo[1,2-a]pyridine derivatives. Studies have detailed the synthesis processes, including ring closure reactions and crystallographic analyses, to better understand the physicochemical properties of these compounds. Such research provides insights into the molecular structure and potential functional applications of these derivatives (Y. Qin et al., 2019).

Antimycobacterial Lead Series

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as novel antimycobacterial leads, generated through whole cell screening against Mycobacterium tuberculosis. This indicates the compound's derivatives as promising candidates for developing new antimycobacterial drugs, highlighting the selective inhibition of Mycobacterium tuberculosis without affecting other pathogens (Sreekanth A. Ramachandran et al., 2013).

Future Directions

The future directions in the research and development of “N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide” and similar compounds involve the development of environmentally benign synthetic strategies . Scientists are provoked to search for such strategies due to the serious ecological problems nowadays . The hope is that no significant contributions in the topic are unintentionally overlooked .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .

Cellular Effects

Related imidazopyridine derivatives have shown significant activity against various types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide at different dosages in animal models are not well studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects observed in these studies, as well as possible toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Imidazopyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Properties

IUPAC Name

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-6-4-12-10(15)8-1-2-9-11-3-5-13(9)7-8/h1-3,5,7,14H,4,6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKAIHFMRWQFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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